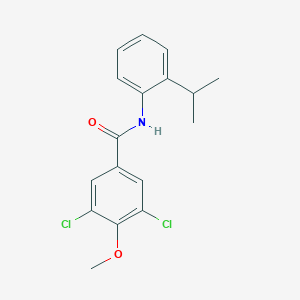
3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide, also known as AG-1478, is a synthetic chemical compound that belongs to the family of anilinoquinazolines. It is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity. AG-1478 has been widely used in scientific research for its ability to selectively inhibit EGFR, which is an important signaling molecule involved in cell growth and differentiation.
作用機序
3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide selectively binds to the ATP-binding site of EGFR, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and proliferation. 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide has been shown to be highly selective for EGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. In addition, 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide is a highly selective inhibitor of EGFR and has been extensively used in scientific research. It has been shown to be effective in inhibiting EGFR-mediated signaling pathways, leading to the inhibition of cell growth and proliferation. However, 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide has some limitations, including its low solubility in water and its short half-life in vivo.
将来の方向性
There are several future directions for research related to 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide. One area of research is the development of more potent and selective inhibitors of EGFR. Another area of research is the investigation of the role of EGFR in other biological processes, such as inflammation and wound healing. Finally, the development of novel drug delivery systems for 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide could improve its efficacy and reduce its side effects.
合成法
The synthesis of 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide involves several chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 3,5-dichloro-4-methoxybenzoyl chloride, which is then reacted with 2-isopropylaniline to form 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide. The final step involves the conversion of the amide group to the quinazoline ring by reacting with 2-chloro-4,5-diaminopyrimidine.
科学的研究の応用
3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide has been extensively used in scientific research as a tool to investigate the role of EGFR in various biological processes. It has been shown to inhibit EGFR-mediated signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion. 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide has been used in studies related to cancer, cardiovascular disease, and neurodegenerative disorders.
特性
IUPAC Name |
3,5-dichloro-4-methoxy-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-10(2)12-6-4-5-7-15(12)20-17(21)11-8-13(18)16(22-3)14(19)9-11/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBYNFBMCWPOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-4-methoxy-N-(2-propan-2-ylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

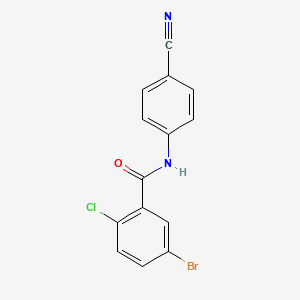
![6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5797472.png)
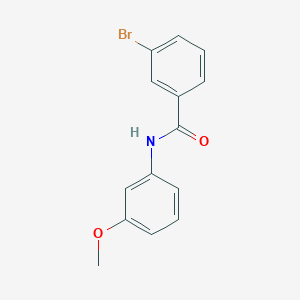
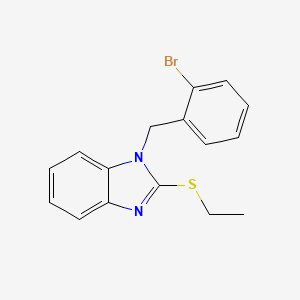
![2-(2,4-dichlorophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5797503.png)

![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5797525.png)

![1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5797538.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5797541.png)
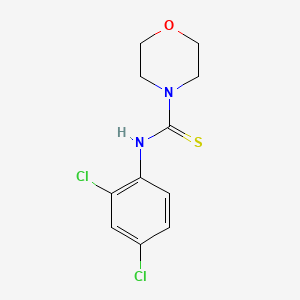
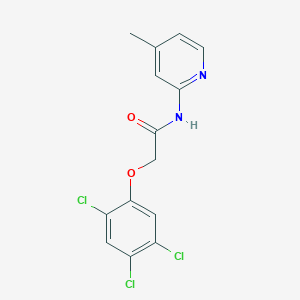
![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)
